molecular formula C15H14O4 B1677194 Okicenone CAS No. 137018-54-3

Okicenone

Cat. No. B1677194
M. Wt: 258.27 g/mol
InChI Key: LIETVYHJBSLSSW-UHFFFAOYSA-N
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Description

Okicenone is an antibiotic that interferes with HuR RNA binding, HuR trafficking, cytokine expression, and T-cell activation . It was isolated from the culture broth of an actinomycete strain KO-3599 and found to be a growth inhibitor of mammalian tumor cells in vitro .


Synthesis Analysis

Okicenone was isolated from the culture broth of an actinomycete strain KO-3599 . A new okicenone analog was also isolated from the fermentation broth of a strain Streptomyces sp. NEAU-W13 .


Molecular Structure Analysis

The molecular formula of Okicenone is C15H14O4 . The exact mass is 258.09 and the molecular weight is 258.273 .


Chemical Reactions Analysis

Okicenone is soluble in CHCl3, EtOAc, and MeOH but practically insoluble in H2O .


Physical And Chemical Properties Analysis

Okicenone appears as pale yellow needles . It has a molecular weight of 258.27 and a molecular formula of C15H14O4 .

Scientific Research Applications

Cytocidal Activity Against Tumor Cells

Okicenone has been identified as a compound with significant cytocidal activity against mammalian tumor cells in vitro. Research conducted by Komiyama et al. (1991) and Funayama et al. (1991) found that okicenone showed effectiveness against these cells at specific concentrations, while exhibiting no antimicrobial activities against various bacteria, fungi, or yeast. This specificity suggests its potential as a targeted agent in cancer research and therapy (Komiyama et al., 1991); (Funayama et al., 1991).

Inhibition of HuR Protein Function

Okicenone has also been identified as an inhibitor of the Hu protein R (HuR). Meisner et al. (2007) described how okicenone and other compounds can interfere with HuR RNA binding, affecting cytokine expression and T-cell activation. This suggests a potential role for okicenone in the treatment of diseases where HuR plays a significant role, such as in certain cancers (Meisner et al., 2007).

Cytotoxicity Against Cancer Cell Lines

Research on alokicenones, which include okicenone, has demonstrated moderate cytotoxicity against certain cancer cell lines. Zhang et al. (2018) found that these compounds exhibit inhibitory activities against specific proteins involved in cancer cell survival and proliferation, indicating a possible role for okicenone in cancer treatment (Zhang et al.,2018)

properties

IUPAC Name

4,6,9-trihydroxy-8-methyl-3,4-dihydro-2H-anthracen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-7-4-9(16)5-8-6-10-11(17)2-3-12(18)14(10)15(19)13(7)8/h4-6,11,16-17,19H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIETVYHJBSLSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC3=C(C(=O)CCC3O)C(=C12)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929664
Record name 4,6,9-Trihydroxy-8-methyl-3,4-dihydroanthracen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Okicenone

CAS RN

137018-54-3
Record name Okicenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137018543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6,9-Trihydroxy-8-methyl-3,4-dihydroanthracen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
S Funayama, M ISHIBASHI, K Komiyama… - The Journal of …, 1991 - jstage.jst.go.jp
… In the course of a screening programfor novel antibiotics showingcytocidal activity, okicenone (1) wasisolated from the … This paper deals with the structure elucidation of okicenone (1). …
Number of citations: 12 www.jstage.jst.go.jp
BB Snider, Q Zhang - The Journal of Organic Chemistry, 1993 - ACS Publications
We recently reported that chlorine substituents on the alkene control the regioselectivity of the cyclization of 5-hexenyl and 6-heptenyl radicals generated by oxidation of an acetoacetate …
Number of citations: 37 pubs.acs.org
XJ Wang, ZD Xiang, DL Gong, JD Wang… - The Journal of …, 2011 - nature.com
The search for novel antibiotics and other bioactive microbial metabolites for potential pharmaceutical, agricultural and industrial applications has been and still is important. 1–6 As part …
Number of citations: 1 www.nature.com
K KOMIYAMA, S FUNAYAMA, Y ANRAKU… - The Journal of …, 1991 - jstage.jst.go.jp
… In the course of a screening programfor novel antibiotics showingcytocidal activity, okicenone was isolated from the culture broth of Streptomyces sp. KO-3599which had been …
Number of citations: 8 www.jstage.jst.go.jp
CBM Platania, V Pittala, A Pascale… - … & Visual Science, 2017 - iovs.arvojournals.org
… Based on these characteristics, one indole compound VP12_96 clustered with okicenone … , R136, N107, N134) similarly to okicenone and MS444. Hybrid esters of CAPE bearing aspirin …
Number of citations: 0 iovs.arvojournals.org
NC Meisner, M Hintersteiner, K Mueller… - Nature chemical …, 2007 - nature.com
… MS-444, dehydromutactin and okicenone may become valuable tools for studying HuR function. An assessment of HuR inhibition as a central node in malignant processes might open …
Number of citations: 220 www.nature.com
D Zhang, Y Jiang, J Li, H Zhang, W Ding, Z Ma - Tetrahedron, 2018 - Elsevier
… Okicenone with the cytotoxic activity against HeLa S3 cells was the first … compound, okicenone (9), were isolated from the secondary metabolites of Strepetomyces sp. HN-A101. …
Number of citations: 6 www.sciencedirect.com
D Du, Y Katsuyama, H Onaka, M Fujie, N Satoh… - …, 2016 - Wiley Online Library
… One was okicenone, based on comparisons of its MS and UV spectra with authentic okicenone,36 which was previously detected when the WT strain was cultivated in Q medium (…
CB De Koning, AL Rousseau, WAL Van Otterlo - 2003 - researchspace.csir.co.za
… for the synthesis of the antitumour antibiotic okicenone.The initial one-electron oxidation of … Deprotection of both methyl ethers of 104 with boron tribromide gave okicenone 105. Steric …
Number of citations: 241 researchspace.csir.co.za
BP Joseph, V Weber, L Knüpfer, A Giorgetti… - International Journal of …, 2023 - mdpi.com
… The compound in preclinical tests, MS-444 (along with a few other in vivo ligands, eg, okicenone and triptolide), features non-significant similarity with the active ligands present in the …
Number of citations: 9 www.mdpi.com

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